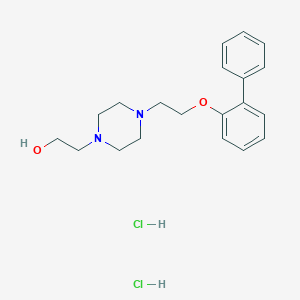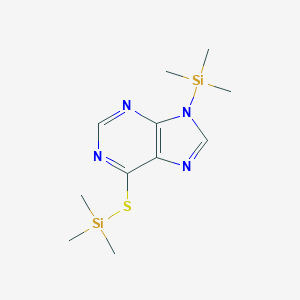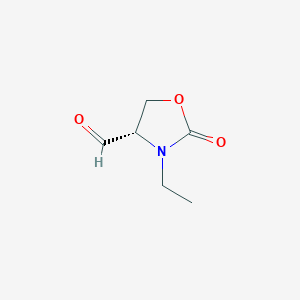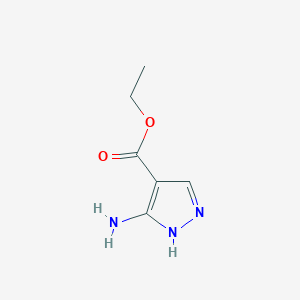
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride, also known as BRL-15572, is a chemical compound that has been extensively researched for its potential therapeutic applications. This compound belongs to the family of piperazine derivatives and has been shown to exhibit significant pharmacological activity.
Mecanismo De Acción
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride acts as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of food intake and energy balance. By blocking the activity of this receptor, 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride can reduce food intake and promote weight loss. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects by modulating the activity of other receptors in the body.
Efectos Bioquímicos Y Fisiológicos
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has been shown to exhibit significant effects on various physiological processes in the body. It has been shown to reduce food intake and promote weight loss in animal models. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects by modulating the activity of other receptors in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has several advantages for use in laboratory experiments. It exhibits high selectivity for the 5-HT2C receptor, which makes it a useful tool for studying the physiological effects of this receptor. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride also exhibits high potency, which allows for the use of lower concentrations in experiments. However, the limitations of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride include its relatively short half-life and poor solubility in water, which can make it difficult to administer in experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride. One potential area of research is the development of more potent and selective compounds that target the 5-HT2C receptor. Another area of research is the investigation of the potential therapeutic applications of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride in various diseases, such as obesity, inflammation, and pain. Finally, further research is needed to understand the mechanisms underlying the physiological effects of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride and to identify potential side effects and safety concerns.
Métodos De Síntesis
The synthesis of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride involves the reaction of 2-(2-biphenylyloxy)ethylamine with piperazine in the presence of a reducing agent. The resulting compound is then treated with hydrochloric acid to yield the dihydrochloride salt of 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride.
Aplicaciones Científicas De Investigación
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit significant activity as a selective antagonist of the 5-HT2C receptor, which is involved in the regulation of food intake and energy balance. 2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride has also been shown to exhibit anti-inflammatory and analgesic effects in animal models.
Propiedades
Número CAS |
125849-24-3 |
|---|---|
Nombre del producto |
2-(4-(2-(2-Biphenylyloxy)ethyl)-1-piperazinyl)ethanol dihydrochloride |
Fórmula molecular |
C20H28Cl2N2O2 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
2-[4-[2-(2-phenylphenoxy)ethyl]piperazin-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C20H26N2O2.2ClH/c23-16-14-21-10-12-22(13-11-21)15-17-24-20-9-5-4-8-19(20)18-6-2-1-3-7-18;;/h1-9,23H,10-17H2;2*1H |
Clave InChI |
HRSGDRIJNIFNQL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
SMILES canónico |
C1CN(CCN1CCO)CCOC2=CC=CC=C2C3=CC=CC=C3.Cl.Cl |
Otros números CAS |
125849-24-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)
![1-Methoxy-6,6,9-trimethyl-3-pentylbenzo[c]chromene](/img/structure/B164210.png)